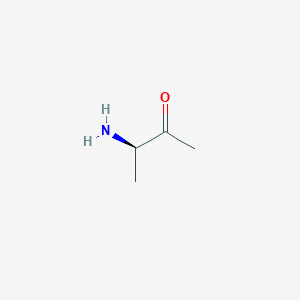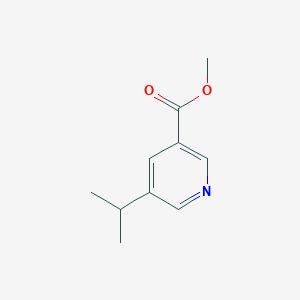
p,m-Dimethoxyphenylpropylene oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p,m-Dimethoxyphenylpropylene oxide is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a propylene oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p,m-Dimethoxyphenylpropylene oxide typically involves the reaction of p,m-dimethoxyphenyl derivatives with propylene oxide under controlled conditions. One common method is the epoxidation of p,m-dimethoxyphenylpropylene using peracids or other oxidizing agents. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale epoxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agents and catalysts is crucial in optimizing the production process to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
p,m-Dimethoxyphenylpropylene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted phenyl compounds, and various oxidized forms of the original compound.
Applications De Recherche Scientifique
p,m-Dimethoxyphenylpropylene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of p,m-Dimethoxyphenylpropylene oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylene oxide: A simpler epoxide with similar reactivity but lacking the methoxy groups.
Dimethoxybenzene: Contains methoxy groups but lacks the epoxide moiety.
Phenylpropylene oxide: Similar structure but without the methoxy groups.
Uniqueness
p,m-Dimethoxyphenylpropylene oxide is unique due to the combination of methoxy groups and the epoxide moiety, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
27602-80-8 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxyphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O3/c1-12-10-4-3-8(5-9-7-14-9)6-11(10)13-2/h3-4,6,9H,5,7H2,1-2H3 |
Clé InChI |
IDIQAXMVNSQLSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13649235.png)
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
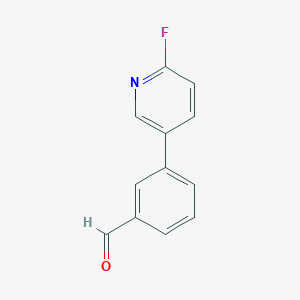

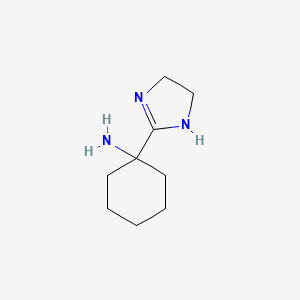
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
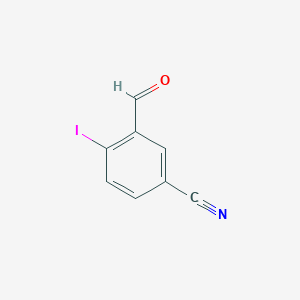
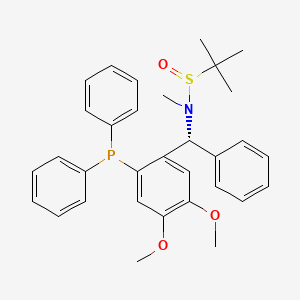
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
